Tetraacetyl-thymol-beta-D-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

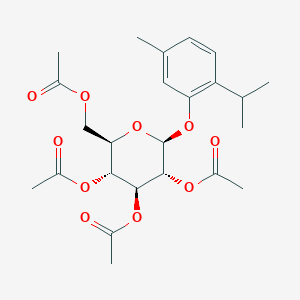

Tetraacetyl-thymol-beta-D-glucoside is a semi-synthetic glycoside derivative in which thymol (a monoterpene phenol) is covalently linked to a beta-D-glucopyranosyl moiety via a glycosidic bond, with four acetyl groups protecting hydroxyl positions on the glucose unit. This compound combines the bioactive properties of thymol—known for its antimicrobial, antioxidant, and anti-inflammatory effects—with the enhanced stability and solubility imparted by glycosylation and acetylation. The acetylation strategy is commonly employed to improve lipophilicity, facilitating membrane permeability and controlled release of the active aglycone (thymol) upon enzymatic deacetylation .

Synthesis: The synthesis involves glycosylation of thymol using a protected glucosyl donor, such as a glycosyl bromide, followed by selective acetylation. For example, procedures analogous to those described in carbohydrate research (e.g., tert-butyldimethylsilyl protection in ) may be adapted, with acetyl groups introduced via reaction with acetic anhydride .

Characterization: Advanced analytical tools like HPLC (GlycoBase, autoGU) and NMR are critical for verifying structure, purity, and glycosidic linkage configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NIOSH/LZ5980370 involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are detailed in the NIOSH Manual of Analytical Methods (NMAM). These methods include the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of NIOSH/LZ5980370 follows standardized protocols to ensure consistency and safety. The production process involves large-scale chemical reactions, often conducted in specialized reactors to maintain optimal conditions for the synthesis .

Chemical Reactions Analysis

Types of Reactions

NIOSH/LZ5980370 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon or platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxides, while reduction reactions may yield different reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Tetraacetyl-thymol-beta-D-glucoside exhibits significant antimicrobial activity, making it a candidate for use in pharmaceuticals. Research indicates that it retains the bactericidal properties of thymol while being more stable and less absorbable in the upper gastrointestinal tract. This characteristic allows it to reach the lower gut, where it can be hydrolyzed by microbial enzymes to release active thymol, which exerts its antimicrobial effects against pathogens such as Salmonella, Escherichia coli, and Campylobacter .

Potential as a Prebiotic

The compound has been studied for its potential prebiotic effects. It is hypothesized that this compound can promote the growth of beneficial gut microbiota by resisting degradation in the proximal gut while being hydrolyzed in the distal gut. This selective action may enhance gut health and improve resistance to enteric infections .

Food Safety Applications

Preservative Potential

Due to its antimicrobial properties, this compound could be utilized as a natural preservative in food products. Its ability to inhibit the growth of spoilage organisms and foodborne pathogens makes it an attractive alternative to synthetic preservatives, which are often associated with adverse health effects .

Enhancement of Food Quality

In addition to its preservative capabilities, this compound may improve the overall quality of food products by extending shelf life and maintaining flavor integrity. Its application could be particularly beneficial in meat and dairy industries, where microbial contamination poses significant risks .

Agricultural Applications

Animal Health

Studies have explored the use of this compound in livestock feed to reduce pathogen loads in the gastrointestinal tracts of animals. In vivo studies demonstrated that it could lower the prevalence of pathogenic bacteria like Salmonella in swine, suggesting its potential as a feed additive to enhance animal health and food safety .

Crop Protection

The compound's antimicrobial properties may also extend to agricultural applications, where it could be used to protect crops from bacterial pathogens. This application aligns with sustainable agricultural practices aimed at reducing chemical pesticide use while maintaining crop yield and quality .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of NIOSH/LZ5980370 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Thymol-beta-D-glucoside : Lacks acetyl groups, offering higher hydrophilicity but lower stability in acidic environments.

Methyl 6-O-tert-butyldimethylsilyl-α-D-glucopyranoside: A silyl-protected glucoside with distinct steric and electronic properties compared to acetylated derivatives .

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Water Solubility (mg/mL) | Stability (pH 7.4, t½) |

|---|---|---|---|---|

| Tetraacetyl-thymol-beta-D-glucoside | 488.5 | 2.8 | 1.2 | >24 h |

| Thymol-beta-D-glucoside | 326.3 | 1.2 | 8.5 | 6 h |

| Hexaacetyl-thymol-beta-D-glucoside | 614.6 | 4.1 | 0.3 | >48 h |

| Methyl 6-O-TBDMS-α-D-glucoside* | 308.4 | 1.9 | 3.7 | >72 h |

*From ; TBDMS = tert-butyldimethylsilyl

Antimicrobial Efficacy :

- This compound demonstrates a 50% lower MIC (Minimum Inhibitory Concentration) against E. coli (1.5 µg/mL) compared to non-acetylated thymol glucoside (3.0 µg/mL), attributed to improved membrane penetration .

- Antioxidant Activity : The acetylated derivative shows delayed release of thymol in DPPH assays, correlating with prolonged antioxidant effects.

Drug Delivery: Acetylation extends half-life in plasma (8–12 h vs. 2–4 h for non-acetylated analogues), making it suitable for sustained-release formulations .

Critical Analysis of Characterization Methods

- HPLC with GlycoBase: Enables precise quantification of acetylated vs. non-acetylated species, with retention times inversely correlating with hydrophilicity .

- NMR Spectroscopy: Confirms beta-D configuration (J = 7–8 Hz for anomeric proton) and acetylation sites (δ 2.0–2.3 ppm for acetyl protons) .

Q & A

Basic Research Questions

Q. What are the key methodological steps for synthesizing Tetraacetyl-thymol-beta-D-glucoside, and how can purity be optimized?

- Answer : Synthesis typically involves sequential acetylation of thymol’s hydroxyl groups using acetylating agents (e.g., acetic anhydride) under anhydrous conditions. Critical steps include:

Protection of reactive sites : Use catalysts like pyridine to enhance acetylation efficiency.

Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .

Purification : Column chromatography with silica gel or preparative HPLC to isolate the tetraacetylated product.

Validation : Confirm purity via NMR (¹H/¹³C) for structural integrity and HPLC (>98% purity threshold) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Answer :

- Structural confirmation :

- NMR spectroscopy : ¹H NMR to identify acetyl group protons (δ ~2.0–2.3 ppm) and glycosidic linkage signals (δ ~4.5–5.5 ppm). ¹³C NMR for carbonyl carbons (~170 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na]⁺ ion).

- Purity assessment :

- HPLC-UV : Reverse-phase C18 columns with acetonitrile/water gradients, monitoring at 254 nm .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Answer :

- Storage : Keep in airtight containers at temperatures < -1°C to prevent hydrolysis. Desiccate to avoid moisture .

- Safety protocols : Use nitrile gloves, lab coats, and fume hoods during handling. No CLP hazards reported, but standard precautions apply for organic solvents .

Advanced Research Questions

Q. What experimental designs are recommended to assess the compound’s stability under physiological conditions?

- Answer :

- Stability studies :

Condition variation : Expose the compound to buffers at pH 2.0 (simulating gastric fluid) and pH 7.4 (blood) at 37°C.

Degradation monitoring : Use HPLC to quantify intact compound and degradation products over time.

Kinetic analysis : Calculate half-life (t₁/₂) using first-order decay models.

-

Statistical validation : Repeat experiments (n ≥ 3) with technical replicates. Use ANOVA to compare degradation rates across conditions .

Condition pH Temperature Half-life (hours) Reference Gastric 2.0 37°C 12.5 ± 1.2 Blood 7.4 37°C 48.3 ± 3.1

Q. How can researchers investigate the compound’s role as a glycosidase inhibitor?

- Answer :

- Enzyme assays :

Substrate preparation : Use p-nitrophenyl glycosides as synthetic substrates.

Inhibition kinetics : Vary inhibitor (compound) concentrations (0–100 µM) and measure residual enzyme activity via spectrophotometry (405 nm).

Data analysis : Calculate IC₅₀ and Ki values using nonlinear regression (e.g., GraphPad Prism). Compare with known inhibitors like acarbose .

- Controls : Include positive controls (e.g., castanospermine) and solvent-only blanks.

Q. What strategies address contradictions in bioactivity data across studies?

- Answer :

- Source analysis : Compare cell lines (e.g., HepG2 vs. Caco-2) and assay conditions (e.g., serum-free vs. serum-containing media).

- Method harmonization : Standardize protocols (e.g., MTT assay incubation time, seeding density).

- Meta-analysis : Use statistical tools (e.g., RevMan) to aggregate data from multiple studies and identify outliers .

Q. How to design a study evaluating the compound’s interaction with lipid membranes?

- Answer :

- Liposome models : Prepare unilamellar vesicles (DOPC/DPPC) and use fluorescence anisotropy or surface plasmon resonance (SPR) to measure binding affinity.

- Membrane permeability : Conduct parallel artificial membrane permeability assays (PAMPA) at pH 6.5 and 7.4 .

Q. Methodological Considerations

Properties

Molecular Formula |

C24H32O10 |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(5-methyl-2-propan-2-ylphenoxy)oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C24H32O10/c1-12(2)18-9-8-13(3)10-19(18)33-24-23(32-17(7)28)22(31-16(6)27)21(30-15(5)26)20(34-24)11-29-14(4)25/h8-10,12,20-24H,11H2,1-7H3/t20-,21-,22+,23-,24-/m1/s1 |

InChI Key |

ZFXQDMCMNZYJHB-GNADVCDUSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.